molecular formula C23H21NO6S B281574 METHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

METHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B281574
M. Wt: 439.5 g/mol
InChI Key: MAWAOGAOUVQLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a naphthofuran core, a sulfonamide group, and an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the naphthofuran intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, METHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The sulfonamide group is known for its biological activity, and the naphthofuran core can interact with various biological targets, making this compound a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which METHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the naphthofuran core can interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
  • Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-ethylnaphtho[1,2-b]furan-3-carboxylate
  • Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]thiophene-3-carboxylate

Uniqueness

The unique combination of the naphthofuran core, sulfonamide group, and ethoxyphenyl moiety in METHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE distinguishes it from similar compounds. This specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H21NO6S/c1-4-29-15-9-11-16(12-10-15)31(26,27)24-20-13-19-21(23(25)28-3)14(2)30-22(19)18-8-6-5-7-17(18)20/h5-13,24H,4H2,1-3H3

InChI Key

MAWAOGAOUVQLEI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C

Origin of Product

United States

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